(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is a chemical compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a butenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The butenone chain can be reduced to form saturated ketones or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield diketones, while reduction of the butenone chain can produce alcohols.
Scientific Research Applications
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The butenone chain can also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A compound with a similar furan ring structure.
Uniqueness
(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is unique due to its specific combination of a furan ring, a dichlorophenyl group, and a butenone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)5-6-10-7-8-13(18-10)11-3-2-4-12(15)14(11)16/h2-8H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYUKZEPXMSBM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.